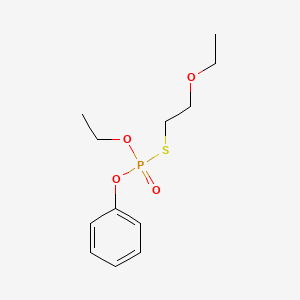
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- is an organophosphorus compound with the molecular formula C12H19O4PS. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and phenols. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphoric acid derivatives, while reduction may yield phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with biochemical processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: This compound has similar structural features and chemical properties.
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: Another related compound with comparable reactivity and applications.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Shares similar functional groups and is used in similar industrial applications.
Uniqueness
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
78400-25-6 |
|---|---|
Molekularformel |
C12H19O4PS |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
[ethoxy(2-ethoxyethylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H19O4PS/c1-3-14-10-11-18-17(13,15-4-2)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
NHDPLOAIMZGHPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCSP(=O)(OCC)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















